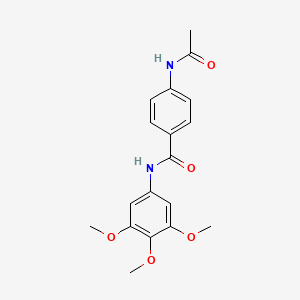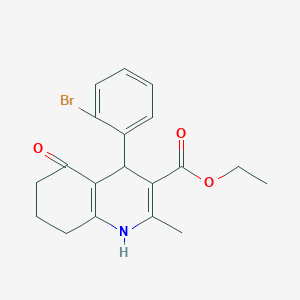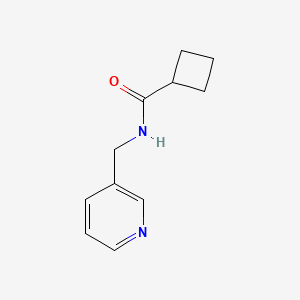![molecular formula C16H19N3O3S2 B5139270 N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5139270.png)
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide, commonly known as MPPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPG is a potent and selective antagonist of the metabotropic glutamate receptor subtype 3 (mGluR3), which is a G protein-coupled receptor that plays a critical role in regulating glutamatergic neurotransmission in the central nervous system (CNS).
科学的研究の応用
MPPG has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, schizophrenia, and addiction. The selective inhibition of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide by MPPG has been shown to modulate glutamate release and synaptic plasticity, which are critical mechanisms involved in the pathophysiology of these disorders. In addition, MPPG has also been investigated for its neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
作用機序
MPPG acts as a competitive antagonist of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide, which is predominantly expressed in presynaptic terminals of glutamatergic neurons. By inhibiting the activation of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide, MPPG reduces the release of glutamate into the synaptic cleft, thereby modulating synaptic transmission and plasticity. This mechanism of action is thought to underlie the therapeutic effects of MPPG in various CNS disorders.
Biochemical and Physiological Effects:
MPPG has been shown to have a range of biochemical and physiological effects, including modulation of glutamate release, enhancement of synaptic plasticity, and neuroprotection. In addition, MPPG has also been shown to modulate the release of other neurotransmitters, such as dopamine and GABA, which may contribute to its therapeutic effects.
実験室実験の利点と制限
MPPG has several advantages for lab experiments, including its high potency and selectivity for N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide, which allows for precise modulation of glutamatergic neurotransmission. However, MPPG also has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects on other glutamate receptors.
将来の方向性
There are several future directions for MPPG research, including the development of more potent and selective N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide antagonists, investigation of the long-term effects of MPPG on synaptic plasticity and behavior, and exploration of the potential therapeutic applications of MPPG in other CNS disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of MPPG and to identify potential biomarkers for patient selection and treatment response.
合成法
The synthesis of MPPG involves a series of chemical reactions that require specialized equipment and expertise. The general approach involves the condensation of N-(2-pyridinylthio)ethylamine with N-(2-chloroethyl)glycinamide, followed by the addition of phenylmagnesium bromide and methylsulfonyl chloride. The resulting product is then purified through column chromatography to yield MPPG in high purity and yield.
特性
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-24(21,22)19(14-7-3-2-4-8-14)13-15(20)17-11-12-23-16-9-5-6-10-18-16/h2-10H,11-13H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWLMXLPKKNADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(methylsulfonyl)-N~2~-phenyl-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[5-methoxy-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B5139189.png)
![4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)
![methyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B5139194.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5139195.png)
![1,5-dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5139201.png)

![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B5139215.png)
![4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)
![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)

![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)
